![molecular formula C9H11NO2 B13795352 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol CAS No. 270260-38-3](/img/structure/B13795352.png)
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a hydroxyimino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol typically involves the reaction of 4-acetylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of 4-acetylbenzaldehyde or 4-acetylbenzoic acid.
Reduction: Formation of 4-(aminomethyl)phenylethanol.
Substitution: Formation of various substituted derivatives, such as 4-nitro, 4-bromo, or 4-sulfonyl derivatives.
Scientific Research Applications
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzaldehyde: A precursor in the synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol.
4-(Aminomethyl)phenylethanol: A reduction product of the compound.
4-Nitrobenzaldehyde: A nitration product of the compound.
Uniqueness
This compound is unique due to the presence of both hydroxyimino and ethan-1-ol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
270260-38-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[4-(hydroxyiminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9-4-2-8(3-5-9)6-10-12/h2-7,11-12H,1H3 |
InChI Key |
FQVRFXRMZTVRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


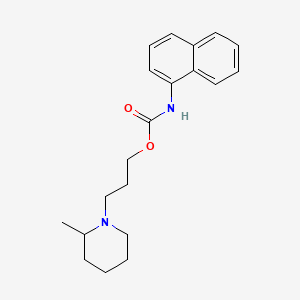
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
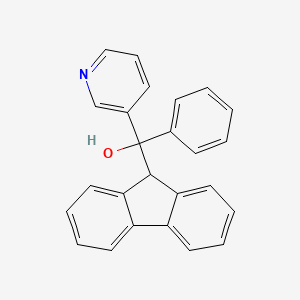
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
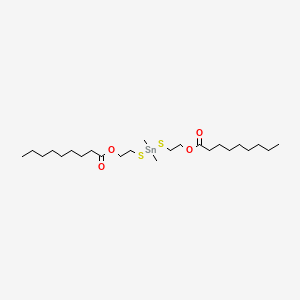

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
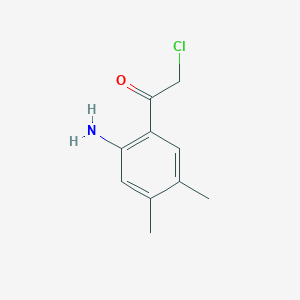
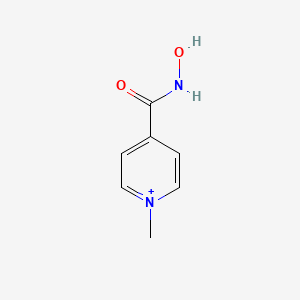
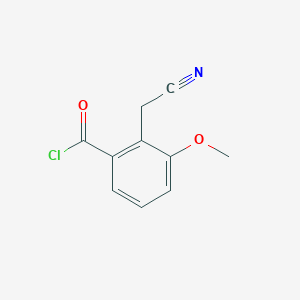
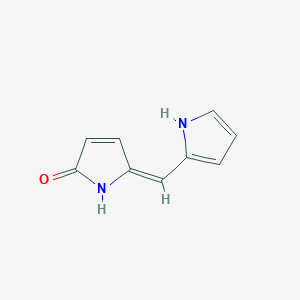
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
